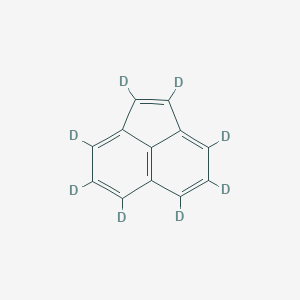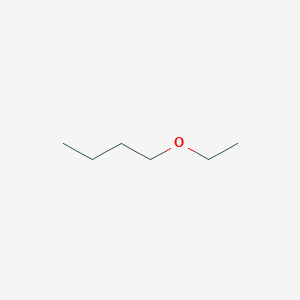
1,2-Dichloro-1,1-difluoropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-1,1-difluoropropane (DDFP) is a synthetic organic compound that is widely used in scientific research. It is a colorless liquid with a distinctive odor and is commonly referred to as a fluorinated alkane. DDFP is primarily used as a solvent for various organic compounds and is also used in the production of other chemicals.
Mécanisme D'action
1,2-Dichloro-1,1-difluoropropane works by dissolving organic compounds and facilitating their separation from other substances. It is also used as a reactant in various chemical reactions, where it can act as a nucleophile or an electrophile depending on the reaction conditions.
Effets Biochimiques Et Physiologiques
1,2-Dichloro-1,1-difluoropropane is not known to have any significant biochemical or physiological effects on living organisms. It is considered to be relatively non-toxic and is not known to cause any adverse health effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1,2-Dichloro-1,1-difluoropropane in lab experiments is its ability to dissolve a wide range of organic compounds. This makes it an ideal solvent for various applications, including the extraction and purification of organic compounds. However, 1,2-Dichloro-1,1-difluoropropane is also highly flammable and can be dangerous if not handled properly. It is also relatively expensive compared to other solvents.
Orientations Futures
There are several potential future directions for research involving 1,2-Dichloro-1,1-difluoropropane. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the use of 1,2-Dichloro-1,1-difluoropropane in the production of new organic compounds with unique properties. Additionally, there is potential for research into the use of 1,2-Dichloro-1,1-difluoropropane in various industrial applications, including the production of plastics and other materials.
Méthodes De Synthèse
1,2-Dichloro-1,1-difluoropropane is synthesized through the reaction of 1,2-dichloro-1,1,2,2-tetrafluoroethane with aluminum chloride. This process is known as the Friedel-Crafts reaction and is widely used in the production of various organic compounds.
Applications De Recherche Scientifique
1,2-Dichloro-1,1-difluoropropane is commonly used as a solvent in various scientific research applications. It is particularly useful in the extraction and purification of organic compounds. 1,2-Dichloro-1,1-difluoropropane is also used as a reactant in various chemical reactions, including the synthesis of other organic compounds.
Propriétés
Numéro CAS |
134190-52-6 |
|---|---|
Nom du produit |
1,2-Dichloro-1,1-difluoropropane |
Formule moléculaire |
C3H4Cl2F2 |
Poids moléculaire |
148.96 g/mol |
Nom IUPAC |
1,2-dichloro-1,1-difluoropropane |
InChI |
InChI=1S/C3H4Cl2F2/c1-2(4)3(5,6)7/h2H,1H3 |
Clé InChI |
YUFORDGPFXRAEO-UHFFFAOYSA-N |
SMILES |
CC(C(F)(F)Cl)Cl |
SMILES canonique |
CC(C(F)(F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



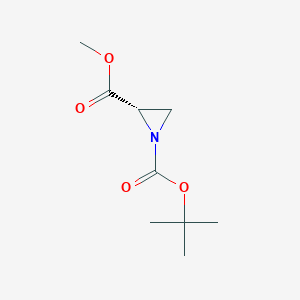

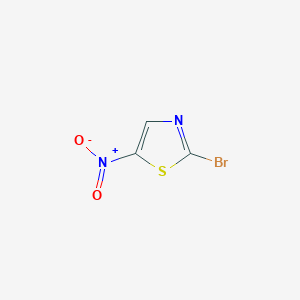
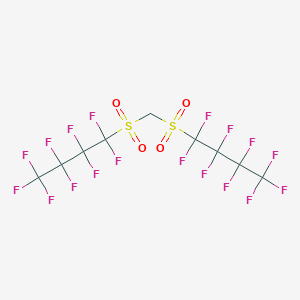



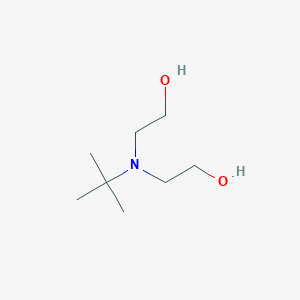

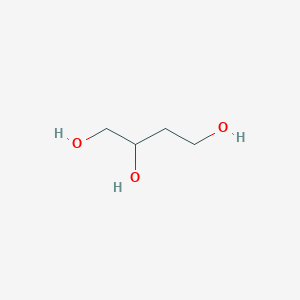
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI)](/img/structure/B146132.png)

